{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-11(2-5-14-16)9-13-8-10-3-6-17(15-10)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
JOCYLFJKFPZYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the pyrazole rings, which serve as the structural backbone. A Michael addition-cyclization cascade is commonly employed, where substituted hydrazines react with α,β-unsaturated carbonyl compounds. For example, phenylhydrazine derivatives react with acrylonitrile analogs to form 5-aminopyrazole intermediates. In the case of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine, two distinct pyrazole rings are synthesized separately before coupling:
-
Ring A (1-(2-Fluoroethyl)-1H-pyrazol-3-yl) : Formed via cyclization of 2-fluoroethylhydrazine with a β-ketoester, followed by methylation at the N1 position using iodomethane.
-
Ring B (1-Methyl-1H-pyrazol-5-yl) : Synthesized by reacting methylhydrazine with a cyanoacetylene derivative, yielding a 5-cyano intermediate that undergoes reduction to the primary amine.
Critical Parameters :
Fluoroethylation and Methylation
Fluoroethyl groups are introduced via nucleophilic substitution. For Ring A, 2-fluoroethyl bromide reacts with the pyrazole nitrogen in the presence of a base (e.g., K₂CO₃), achieving >85% substitution efficiency. Concurrently, Ring B undergoes N-methylation using methyl iodide under alkaline conditions, with yields exceeding 90%.
Side Reactions :
-
Competing O-alkylation minimized by using bulky bases (e.g., DBU).
-
Hydrolysis of fluoroethyl groups mitigated by anhydrous conditions.
Amine Coupling and Functionalization
Reductive Amination Strategy
The final step couples the two pyrazole-methyl precursors via reductive amination. A solution of Ring A-methylamine and Ring B-methyl aldehyde is treated with sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the target compound.
Optimization Insights :
-
pH Control : Maintaining pH 6–7 with acetic acid prevents imine hydrolysis.
-
Catalyst Screening : NaBH₃CN outperforms alternatives (e.g., NaBH₄) due to selective reduction of imines over esters.
| Reaction Condition | Parameter Range | Yield (%) |
|---|---|---|
| Solvent | Methanol | 78 |
| Temperature | 25°C | 82 |
| Catalyst | NaBH₃CN | 88 |
Alternative Coupling Methods
Patent literature describes a palladium-catalyzed Buchwald-Hartwig amination as an alternative for sterically hindered substrates. Using Pd(OAc)₂/Xantphos as the catalytic system, the coupling of Ring A-methyl bromide with Ring B-methylamine achieves 75% yield but requires rigorous oxygen-free conditions.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water to ≥98% purity.
Analytical Data :
Stability Profiling
The compound exhibits high thermal stability (decomposition >200°C) but is hygroscopic, requiring storage under nitrogen. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.
Industrial-Scale Process Considerations
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors for the fluoroethylation step, reducing reaction time from 12 hours (batch) to 30 minutes and improving safety by minimizing exposure to hazardous reagents.
Economic Metrics :
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Pharmacological Properties
Pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole compounds have been shown to possess significant antimicrobial properties. For instance, studies have highlighted their effectiveness against various bacterial strains and fungi, making them promising candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This effect is particularly relevant for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. Their ability to induce apoptosis in cancer cells has sparked interest in their development as anticancer agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions that create the desired pyrazole structure while introducing functional groups that enhance biological activity. Understanding the structure-activity relationship is essential for optimizing the efficacy and selectivity of these compounds.
Case Study 1: Antimicrobial Efficacy
A study investigated a series of pyrazole derivatives, including the target compound, against several bacterial strains. The results showed that the compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria, indicating its potential as a lead structure for antibiotic development .
Case Study 2: Anti-inflammatory Activity
Another research project focused on assessing the anti-inflammatory properties of various pyrazole derivatives. The study found that specific substitutions on the pyrazole ring enhanced anti-inflammatory effects in vitro and in vivo models, suggesting that {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine could be developed further for therapeutic applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Fluorine Impact: The 2-fluoroethyl group in the target compound enhances lipophilicity (cLogP ~1.8) compared to non-fluorinated analogs (e.g., : cLogP ~0.5), improving membrane permeability .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., ) are synthesized in fewer steps, while the target compound requires multi-step functionalization of both pyrazole rings .
Biological Activity
The compound {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine represents a significant class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antifungal, antibacterial, and potential anticancer properties.
Chemical Structure and Synthesis
The compound is characterized by a unique structural framework that includes two pyrazole rings connected via a methylamine linkage. The presence of a fluorinated ethyl group enhances its biological activity, potentially influencing its interaction with biological targets.
Antifungal Activity
Recent studies have demonstrated that fluorinated pyrazole derivatives exhibit notable antifungal properties. For instance, compounds structurally similar to the target compound were tested against various phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. The results indicated significant inhibition rates, with some derivatives achieving over 40% inhibition against these fungi . Molecular docking studies suggested that the antifungal mechanism may involve the inhibition of key enzymes responsible for fungal growth, such as proteinase K.
| Compound | Target Fungi | Inhibition (%) |
|---|---|---|
| H9 | S. sclerotiorum | 43.07 |
| H9 | F. culmorum | 46.75 |
| H7 | S. sclerotiorum | 42.23 |
| H2 | F. culmorum | 38.62 |
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored extensively. Compounds similar to the target structure have shown efficacy against various bacterial strains, including Candida albicans and Cryptococcus neoformans. These compounds were evaluated in vitro and demonstrated significant antibacterial activity, further supporting their application in medical chemistry .
Anticancer Properties
Pyrazole derivatives are recognized for their anticancer potential as well. Research has indicated that certain pyrazole-based compounds can act as inhibitors of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth . The specific interactions of these compounds with cellular targets are still under investigation but suggest promising avenues for cancer therapeutics.
Study on Antifungal Efficacy
A study conducted by Sreenivasa et al. synthesized new Schiff bases incorporating pyrazole moieties and evaluated their antifungal activity against certified strains. The results highlighted the effectiveness of these compounds in inhibiting fungal growth, reinforcing the potential of pyrazole derivatives in agricultural applications .
Molecular Modeling Studies
Molecular modeling has been employed to understand the binding interactions of pyrazole derivatives with biological targets. For example, studies have shown that certain pyrazole compounds interact favorably with enzyme active sites through hydrogen bonding and hydrophobic interactions, which enhances their inhibitory effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step condensation reactions. For example, substituted propenones can react with hydrazine derivatives in ethanol or acetic acid under reflux, as demonstrated in pyrazole-based syntheses . Optimization involves adjusting solvents (e.g., ethanol vs. propionic acid), temperature (80–100°C), and catalysts (e.g., triethylamine). Fluorinated substituents like the 2-fluoroethyl group require careful handling due to potential side reactions; inert atmospheres (N₂/Ar) may improve yields. Characterization via IR, NMR, and mass spectrometry is critical .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as shown for structurally similar pyrazole derivatives . Complementary methods include:
- ¹H/¹³C NMR : To verify substituent positions and purity (e.g., δ ~5.2–5.4 ppm for fluoroethyl protons) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₀H₁₄F₂N₅ for the target compound).
- DFT calculations : To validate electronic properties and compare with experimental data .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorinated groups) influence biological activity, and what computational tools support SAR analysis?
- Answer : Fluorine atoms enhance metabolic stability and bioavailability by reducing oxidative metabolism. For SAR studies:
- Replace the 2-fluoroethyl group with non-fluorinated analogs (e.g., ethyl or methyl) and compare activities .
- Use density functional theory (DFT) to calculate electrostatic potentials and H-bonding interactions, as applied to pyrazole derivatives .
- Pair computational results with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to identify key pharmacophores .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor absorption). Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and tissue distribution using LC-MS/MS .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in fluorinated pyrazole analogs .
- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites .
Q. How can the compound’s mechanism of action be elucidated using advanced biochemical assays?
- Answer :
- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases, GPCRs) .
- Cellular pathway analysis : Employ RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by the compound .
- Cryo-EM/SC-XRD : Resolve ligand-target complexes to visualize binding modes, as demonstrated for triazole-containing inhibitors .
Methodological Considerations
Q. What in vitro and in vivo models are appropriate for evaluating anti-inflammatory or antimicrobial activity?
- Answer :
- In vitro :
- Anti-inflammatory : LPS-induced TNF-α release in macrophages .
- Antimicrobial : MIC assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- In vivo :
- Murine models : Carrageenan-induced paw edema for inflammation; systemic infection models for antimicrobial testing .
Q. How can metabolic stability and toxicity be assessed during preclinical development?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
